4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol
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Description
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multi-step chemical processes. For instance, 4-Chloro-2-(5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-phenol was synthesized using physicochemical and spectroscopic techniques, highlighting the complexity involved in creating such compounds (Kumar et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, like 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, utilized density functional theory (DFT) and vibrational study, indicating the importance of theoretical calculations in understanding the molecular architecture of such complex molecules (Castillo et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving quinazolin derivatives are diverse. For instance, certain quinazolin-4(3H)ones were synthesized from 2-[(2,6-dichlorophenyl)amino] phenylacetic acid, highlighting the variety of potential reactions and products in this chemical family (Patel & Patel, 2007).
Physical Properties Analysis
The study of physical properties is crucial. For example, in the case of 4-Chloro-2-(5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-phenol, single crystal X-ray diffraction and Hirshfeld surface analysis were used to understand its crystalline nature and interactions (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties, such as binding interactions and thermodynamic parameters, are often analyzed using techniques like UV–Vis absorption and fluorescence quenching, as demonstrated in the study of 4-Chloro-2-(5,6-dihydro-benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-phenol (Kumar et al., 2018).
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes .
Pharmacokinetics
One study suggests that a related compound, 4- [4- (4-chloro-phenyl)-thiazol-2-ylamino]-phenol (ski-ii), is orally bioavailable and can be detected in the blood for at least 8 hours .
Result of Action
Quinazoline derivatives have been shown to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have diverse pharmaceutical and physiological utility, including antimicrobial, antihyperlipidemic, anticonvulsant, antihypertensive, and anti-inflammatory activities .
Cellular Effects
Some quinazoline derivatives have been shown to inhibit tumor growth in mice .
Molecular Mechanism
It is known that quinazoline derivatives can inhibit the ATP-binding site of certain enzymes .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have been detected in the blood for at least 8 hours after oral administration .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown a significant inhibition of tumor growth in mice with an IC 50 of 0.5 μM .
Metabolic Pathways
It is known that quinazoline derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinazoline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinazoline derivatives can interact with various compartments or organelles .
properties
IUPAC Name |
4-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13/h1-12,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDWQFJXPJWPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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